N'-(2-ethylphenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
Description
The compound N'-(2-ethylphenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide features a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a 2-fluorophenyl group at position 2. A 2-ethylphenyl moiety is attached via an ethanediamide linker to the triazolo-thiazole system through an ethyl chain. While direct pharmacological data for this compound are unavailable, structural analogs provide insights into its possible properties.
Properties
IUPAC Name |
N'-(2-ethylphenyl)-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-2-14-7-3-6-10-18(14)25-21(30)20(29)24-12-11-15-13-31-22-26-19(27-28(15)22)16-8-4-5-9-17(16)23/h3-10,13H,2,11-12H2,1H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSIZSWYZYRVAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-(2-ethylphenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multi-step reactions. One common method includes the reaction of 2-ethylphenylamine with 2-fluorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiosemicarbazide to form the triazolothiazole ring. The final step involves the reaction of this intermediate with ethanediamide under specific conditions to yield the target compound .
Chemical Reactions Analysis
N’-(2-ethylphenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N'-(2-ethylphenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide exhibit significant anticancer properties. For instance, recent studies have shown that triazole derivatives can inhibit tumor growth in various cancer cell lines.
Case Study: Antitumor Efficacy
A study evaluated the efficacy of a related compound in inhibiting cell growth across multiple cancer lines. The compound demonstrated percent growth inhibitions (PGIs) of:
- SNB-19: 86.61%
- OVCAR-8: 85.26%
- NCI-H40: 75.99%
Moderate activity was observed against several other lines including HOP-92 and MDA-MB-231 with PGIs ranging from 51.88% to 67.55% .
In Vitro Studies
In vitro studies using the National Cancer Institute's protocols revealed that the compound has a mean GI50 (the concentration required to inhibit cell growth by 50%) value of approximately 15.72 µM against human tumor cells. These findings suggest a promising therapeutic index for further development in cancer treatment .
Anti-inflammatory Potential
Beyond anticancer properties, compounds featuring similar structural motifs have been studied for their anti-inflammatory effects. Molecular docking studies have suggested that these compounds could act as inhibitors of key inflammatory mediators such as lipoxygenases.
Case Study: In Silico Evaluation
A specific derivative was evaluated for its potential as a 5-lipoxygenase inhibitor using molecular docking techniques. The results indicated strong binding affinities suggesting potential therapeutic applications in inflammatory diseases .
Synthesis and Chemical Properties
The synthesis of this compound involves multi-step synthetic routes which include:
- Formation of the triazole-thiazole framework.
- Introduction of the ethyl and fluorophenyl substituents through substitution reactions.
- Final assembly into the ethanediamide structure.
Data Table: Synthesis Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Substitution | Ethyl bromide | Reflux |
| 2 | Cyclization | Thioamide | Heat |
| 3 | Coupling | Amines | Stirring |
Mechanism of Action
The mechanism of action of N’-(2-ethylphenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The triazolothiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Substituent Effects : Fluorine and methoxy groups modulate electronic properties, while ethyl and chloro groups influence steric and toxicological profiles.
- Linker Design: Ethanediamide linkers (vs.
- Core Structure : Triazolo-thiazole systems offer rigidity and π-stacking advantages over benzothiazoles or simple thiazoles.
Further studies on synthesis, stability, and in vitro activity are warranted.
Biological Activity
N'-(2-ethylphenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound with potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological effects of this compound based on recent scientific literature.
Chemical Structure and Properties
The compound features a triazole-thiazole framework that is significant in medicinal chemistry due to its diverse biological activities. The molecular formula is C18H22F N5S, and its structure includes an ethylphenyl group and a fluorophenyl moiety which contribute to its lipophilicity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the triazole ring through cyclization reactions.
- Substitution reactions to introduce the fluorophenyl group.
- Final coupling with the ethylenediamine derivative.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing triazole-thiazole structures. For instance:
- Mechanism of Action : The compound may exert its effects by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. This was demonstrated in various cancer cell lines including HeLa and A549, where IC50 values ranged from 0.75 µM to 1.02 µM depending on structural modifications .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.75 | Tubulin inhibition |
| A549 | 1.02 | Apoptosis induction |
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties against various pathogens:
- Activity Spectrum : It has shown moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Enterobacter aerogenes .
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Enterobacter aerogenes | Moderate |
Case Studies
- Study on Antiproliferative Effects : A study evaluated the antiproliferative activity of similar triazole derivatives against breast and colon cancer cell lines, revealing that modifications in the phenyl groups significantly affected potency .
- Antimicrobial Evaluation : Research conducted on various triazole derivatives indicated that the presence of electron-withdrawing groups like fluorine enhanced antibacterial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
